L 687908 - 132565-33-4

L 687908

Catalog Number: EVT-271835
CAS Number: 132565-33-4
Molecular Formula: C40H51N5O5
Molecular Weight: 681.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L 687908 is a potent hydroxyethylene-containing HIV protease inhibitor.
Source and Classification

L 687908, identified by the chemical identifier 132565-33-4, is primarily synthesized in laboratory settings. It falls under the category of antiviral agents, specifically targeting the HIV-1 protease enzyme, which is crucial for viral replication. The compound's ability to inhibit this enzyme makes it a valuable candidate in the development of antiviral therapies.

Synthesis Analysis

The synthesis of L 687908 involves multiple steps, each critical for constructing its complex molecular framework. The primary synthetic route includes:

  1. Formation of the Benzimidazole Ring: This step typically involves cyclization reactions that form the core structure of the compound.
  2. Introduction of the Tertiary Butyl Group: This modification enhances the compound's lipophilicity and biological activity.
  3. Coupling Reactions: Various intermediates are coupled under controlled conditions, often utilizing organic solvents and catalysts to optimize yield and purity.

Technical Parameters

  • Reagents: Common reagents include coupling agents and solvents such as dimethylformamide or dichloromethane.
  • Temperature Control: Reactions are conducted at specific temperatures to facilitate cyclization and coupling while minimizing side reactions.
  • Yield Optimization: Techniques such as microwave-assisted synthesis may be employed to enhance reaction rates and yields.

Structural Features

  • Benzimidazole Core: This bicyclic structure contributes to the compound's ability to interact with the HIV protease.
  • Carbamate Functional Group: Enhances binding affinity and specificity towards the target enzyme.
  • Tertiary Butyl Group: Increases hydrophobic interactions, improving bioavailability.

Data and Analyses

X-ray crystallography studies have provided insights into the spatial arrangement of atoms within L 687908, revealing key interactions with the active site of HIV protease.

Chemical Reactions Analysis

L 687908 participates in various chemical reactions, including:

  1. Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes, utilizing reagents like potassium permanganate.
  2. Reduction: Carbonyl groups can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
  3. Nucleophilic Substitution: The benzimidazole moiety can engage in substitution reactions with nucleophiles such as amines or thiols under basic conditions.

Reaction Conditions

  • Oxidation Conditions: Typically performed in an aqueous medium at elevated temperatures.
  • Reduction Conditions: Conducted under inert atmospheres to prevent oxidation of sensitive groups.
  • Substitution Conditions: Basic conditions are maintained to facilitate nucleophilic attack on electrophilic centers.
Mechanism of Action

L 687908 functions as a competitive inhibitor of HIV protease, binding reversibly to the active site of the enzyme. This binding prevents the proteolytic cleavage of viral polyproteins, thereby inhibiting viral replication.

Relevant Data

  • IC50 Values: In enzyme assays, L 687908 has demonstrated low IC50 values (as low as 0.04 nM), indicating high potency against HIV protease.
  • Binding Studies: Structural analysis has shown that L 687908 forms multiple hydrogen bonds with key residues in the active site, stabilizing its interaction with the enzyme.
Physical and Chemical Properties Analysis

L 687908 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide
  • Storage Conditions: Should be stored in a dry, dark place at temperatures between 0 - 4 °C for short-term storage or -20 °C for long-term storage.

Additional Properties

  • Shelf Life: More than two years if stored properly.
  • Molecular Weight: The molecular weight contributes to its pharmacokinetic properties, influencing absorption and distribution within biological systems.
Applications

L 687908 has significant applications in scientific research and pharmaceutical development:

  1. HIV Research: Its primary application is as an inhibitor in studies focused on HIV protease, aiding in understanding viral mechanisms and resistance.
  2. Drug Development: The compound serves as a lead structure for developing new antiviral agents targeting HIV protease.
  3. Biochemical Assays: Utilized in enzyme assays to evaluate inhibitory effects against HIV protease, contributing to drug screening processes.
Introduction to L-687908 in Antiretroviral Research

The discovery and development of HIV-1 protease inhibitors represented a transformative advance in antiretroviral therapy, with peptidomimetic compounds like L-687908 playing pivotal roles in validating structure-based drug design approaches. This hydroxyethylene-containing inhibitor emerged during a critical period in AIDS research when pharmaceutical companies raced to develop compounds targeting the viral protease's essential role in viral maturation. As a transition-state mimic, L-687908 exemplified the innovative application of enzymology and medicinal chemistry to address a global health crisis, establishing key chemical principles that would later enable clinically successful protease inhibitors [5] [7].

Historical Context of HIV Protease Inhibitor Development

The identification of HIV protease as an essential viral enzyme occurred in the late 1980s, when researchers demonstrated that this aspartyl protease cleaves viral polyproteins into functional components necessary for virion maturation. This discovery immediately established protease inhibition as a therapeutic strategy for HIV/AIDS. The homodimeric structure of HIV protease (each monomer contributing one catalytic aspartate residue) presented unique challenges and opportunities for inhibitor design. Early work by Oroszlan and colleagues characterized the enzyme's cleavage preferences and expression systems, enabling high-throughput screening and structure-based design approaches [5].

The first generation of inhibitors faced significant obstacles including peptide character, poor oral bioavailability, and metabolic instability. Research groups at pharmaceutical companies pursued different isosteric approaches to address these limitations, with Merck's hydroxyethylene series emerging as particularly promising. L-687908 was developed during this exploratory phase as part of a systematic effort to optimize inhibitor potency while reducing peptidic character. The clinical urgency of the AIDS epidemic accelerated the timeline from target identification to drug approval, with saquinavir becoming the first FDA-approved HIV protease inhibitor in 1995—just ten years after protease's identification as a therapeutic target [5] [7].

Table 1: Key Milestones in Early HIV Protease Inhibitor Development

YearMilestoneSignificance
1988HIV protease expression and characterizationEnabled biochemical and structural studies
1989First crystal structures of HIV proteaseProvided basis for rational drug design
1991Disclosure of L-687908Demonstrated hydroxyethylene isostere optimization
1995Saquinavir FDA approvalFirst clinically available protease inhibitor
1996Ritonavir and Indinavir approvalValidated protease as clinical target

The development of L-687908 occurred within a broader scientific race that yielded several distinct chemical scaffolds. Researchers at Abbott pursued symmetry-based inhibitors resulting in ritonavir, while Vertex Pharmaceuticals focused on cyclic urea derivatives. Merck's strategy centered on transition-state mimics that replicated the tetrahedral geometry of the protease's transition state without the hydrolyzable peptide bond. This approach culminated in compounds like L-687908 that achieved nanomolar potency while establishing critical structure-activity relationship principles for subsequent clinical candidates [5] [7] [8].

Role of Hydroxyethylene Isosteres in HIV Protease Inhibition

The hydroxyethylene isostere represents a foundational chemical strategy for inhibiting aspartyl proteases by mimicking the tetrahedral transition state of peptide bond hydrolysis. Unlike the planar peptide bond, the hydroxyethylene group provides a non-cleavable chiral center with hydroxyl positioning that facilitates hydrogen bonding with the catalytic aspartate residues (Asp-25 and Asp-25') in the protease active site. This strategic replacement converts substrates into inhibitors by exploiting the enzyme's catalytic mechanism against itself [7] [8].

The design of hydroxyethylene isosteres in HIV protease inhibitors requires precise stereochemical control at multiple chiral centers. The hydroxyl group configuration in particular proves critical for effective hydrogen bonding with the catalytic apparatus. As Rich et al. demonstrated, the preferred diastereomeric configuration depends on both the length and nature of the peptide framework. Specifically, the (S)-configuration at the hydroxyl-bearing carbon generally provides optimal hydrogen bonding to both aspartate residues, mimicking the reaction pathway intermediate. This configuration in L-687908 and related compounds creates a bidirectional hydrogen bonding network that anchors the inhibitor in the active site [8].

Table 2: Key Features of Hydroxyethylene Isosteres in HIV Protease Inhibition

CharacteristicStructural SignificanceTherapeutic Advantage
Non-cleavable bondReplaces scissile amide bondMetabolic stability
Hydroxyl groupHydrogen bonds with catalytic aspartatesHigh-affinity binding
Stereochemical flexibilityPermits optimization of sidechain orientationsEnhanced selectivity
Methylene unitMaintains optimal spacing between P1-P1' substituentsProper subsite occupancy

Beyond the transition-state mimicry, the hydroxyethylene moiety provides significant conformational advantages. The ethylene bridge allows rotational flexibility that enables optimal positioning of adjacent side chains within the protease subsites (S2-S2'). This flexibility proved crucial for accommodating the structural asymmetry of HIV protease's substrate-binding cleft despite the enzyme's overall C₂ symmetry. L-687908 exploited this property through strategic substitution at P1' and P2' positions, balancing potency with reduced peptidic character. The Merck team systematically modified these positions, discovering that side chains unrelated to natural amino acids could be tolerated, significantly expanding design possibilities [8] [4].

The evolution from early peptide-like inhibitors to optimized compounds like L-687908 demonstrated the importance of terminal group modification. By replacing conventional C-terminal carboxylic acids with heterocyclic amines and N-terminal groups with non-peptidic substituents, researchers achieved improved cellular penetration while maintaining high affinity. L-687908 specifically incorporated a benzimidazolone group at P2' and a tert-butyloxycarbonyl (Boc) group at P3, reducing susceptibility to peptidases while enhancing binding interactions with protease subsites [4] [8].

Position of L-687908 in the Evolution of Peptidomimetic Therapeutics

L-687908 occupies a significant position in the lineage of peptidomimetics as a compound that bridged first-generation peptide-derived inhibitors and later non-peptidic clinical agents. Its design reflects the iterative optimization strategies that defined 1990s HIV protease research. As a truncated dipeptide analog, L-687908 demonstrated that potent inhibition could be achieved with smaller molecular frameworks than initially assumed, challenging the prevailing assumption that inhibitors must span multiple substrate residues [4] [8].

The compound's chemical structure [C₄₀H₅₁N₅O₅] incorporates key peptidomimetic innovations that address the limitations of natural peptides. The hydroxyethylene core replaces the cleavable amide bond between P1 and P1' residues, providing enzymatic stability. Strategic incorporation of D-amino acids and non-proteogenic side chains further reduces susceptibility to proteolytic degradation—a principle previously established in peptidomimetics like desmopressin and daptomycin. These modifications exemplify the broader paradigm in peptidomimetic design where unnatural elements confer metabolic stability while maintaining target affinity [1] [3].

L-687908 exhibited impressive enzymatic potency with a CIC₉₅ (95% inhibitory concentration) of 12 nM against HIV-1 protease, positioning it among the most potent inhibitors of its era. This potency derived from optimized interactions across multiple subsites:

  • S1/S1' subsites: Engaged by hydrophobic side chains mimicking natural phenylalanine residues
  • S2 subsite: Occupied by a flexible benzyl moiety
  • S2' subsite: Accommodated the benzimidazolone group, providing unique hydrogen bonding capability
  • S3 subsite: Interacted with the Boc-protecting group, demonstrating how non-peptidic elements could enhance binding [9] [4]

The compound's design evolution reflects key advances in structure-guided drug discovery. Using X-ray crystallography of inhibitor-protease complexes, researchers could visualize binding interactions and systematically modify substituents to optimize affinity. L-687908 emerged from this process as part of a compound series where researchers "tethered" functionality to P1 or P1' substituents to enhance interactions with protein flaps—a strategy that yielded improved cellular potency despite challenges in achieving oral bioavailability [8] [4].

Table 3: Molecular Attributes of L-687908 in Context of Peptidomimetic Evolution

Molecular FeatureStructural Implementation in L-687908Evolutionary Significance
Transition-state mimicHydroxyethylene isostereValidated non-cleavable bond geometry
Terminal modificationsBoc group (N-terminal); Benzimidazolone (C-terminal)Demonstrated non-peptidic substituent utility
Chiral centersMultiple defined stereocentersEstablished stereochemical requirements
Molecular weight681.86 g/molPushed boundaries of "drug-like" properties
Hydrophobic characterAromatic/hydrophobic substituentsAddressed membrane permeability challenges

While L-687908 itself did not reach clinical application, its chemical legacy influenced subsequent protease inhibitor design. The exploration of heterocyclic termini directly informed later inhibitors' design, while the hydrophobic substituent optimization provided templates for balancing cellular penetration with solubility. Most significantly, L-687908 demonstrated that substantial molecular truncation was possible without sacrificing potency—a principle that proved essential for developing less peptidic inhibitors with improved pharmacokinetic properties. This trajectory ultimately yielded clinical agents like nelfinavir, which incorporated non-peptide elements while maintaining nanomolar potency against HIV protease [7] [4].

The compound remains historically significant as a research tool that helped validate the hydroxyethylene approach, which became foundational to multiple FDA-approved protease inhibitors. Its structural insights continue to inform contemporary efforts in targeting drug-resistant HIV strains and exploring protease inhibition for other viral diseases. L-687908 thus represents both a specific solution to HIV inhibition and a case study in rational peptidomimetic optimization [4] [5] [8].

Properties

CAS Number

132565-33-4

Product Name

L 687908

IUPAC Name

tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate

Molecular Formula

C40H51N5O5

Molecular Weight

681.9 g/mol

InChI

InChI=1S/C40H51N5O5/c1-6-27(2)36(38(48)41-26-35-42-31-22-13-14-23-32(31)43-35)45-37(47)30(21-15-20-28-16-9-7-10-17-28)25-34(46)33(24-29-18-11-8-12-19-29)44-39(49)50-40(3,4)5/h7-20,22-23,27,30,33-34,36,46H,6,21,24-26H2,1-5H3,(H,41,48)(H,42,43)(H,44,49)(H,45,47)/b20-15+/t27?,30-,33+,34+,36?/m1/s1

InChI Key

XETIIHXJGVJJAT-NODMNJIGSA-N

SMILES

CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(CC=CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Solubility

Soluble in DMSO

Synonyms

L 687908; L-687908; L687908; L-687,908; L 687,908; L687,908;

Canonical SMILES

CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)C(CC=CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Isomeric SMILES

CCC(C)C(C(=O)NCC1=NC2=CC=CC=C2N1)NC(=O)[C@H](C/C=C/C3=CC=CC=C3)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.